(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid
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Overview
Description
(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and an imidazo[4,5-b]pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid typically involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes or ketones.
Functionalization: Introduction of hydroxyl groups and the oxane-2-carboxylic acid moiety can be carried out through selective hydroxylation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the imidazo[4,5-b]pyridine core or the carboxylic acid group.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid: shares similarities with other imidazo[4,5-b]pyridine derivatives and oxane-2-carboxylic acids.
Other Compounds: Compounds such as imidazo[4,5-b]pyridine-2-carboxylic acid and its derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20N4O6 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22)/t12?,13-,14?,15?,17-/m1/s1 |
InChI Key |
SQVPGYDPSLNFET-ORAXZDHTSA-N |
Isomeric SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N[C@H]4C(C([C@H](C(O4)C(=O)O)O)O)O |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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